N-Propyl-N'-pyridin-4-ylthiourea
CAS No.: 32420-91-0
Cat. No.: VC18525142
Molecular Formula: C9H13N3S
Molecular Weight: 195.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32420-91-0 |
|---|---|
| Molecular Formula | C9H13N3S |
| Molecular Weight | 195.29 g/mol |
| IUPAC Name | 1-propyl-3-pyridin-4-ylthiourea |
| Standard InChI | InChI=1S/C9H13N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12,13) |
| Standard InChI Key | MPJMIZAPJTXMLK-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=S)NC1=CC=NC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Propyl-N'-pyridin-4-ylthiourea belongs to the thiourea family, distinguished by a thiocarbonyl group (C=S) flanked by two nitrogen atoms. The propyl group (C₃H₇) and pyridin-4-yl ring (C₅H₄N) confer distinct electronic and steric properties to the molecule. The pyridine ring’s nitrogen at the 4-position enhances the compound’s polarity and potential for hydrogen bonding, while the propyl chain contributes to hydrophobic interactions.
Molecular Formula: C₉H₁₂N₃S
Molecular Weight: 194.28 g/mol
IUPAC Name: 1-propyl-3-pyridin-4-ylthiourea
The compound’s stability is influenced by the resonance stabilization of the thiourea group and the aromatic pyridine ring. Computational models suggest a planar geometry around the thiocarbonyl group, facilitating π-π stacking interactions with aromatic biological targets.
Comparative Analysis with Structural Analogs
Thiourea derivatives exhibit varied properties depending on substituent positions and functional groups. For example:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 1-n-Propyl-3-(2-pyridyl)-2-thiourea | Pyridin-2-yl group, propyl chain | Enzyme inhibition, melting point 289–292°C |
| N-Methyl-N'-pyridin-3-ylthiourea | Methyl group, pyridin-3-yl | Antimicrobial activity |
The substitution pattern on the pyridine ring (2-, 3-, or 4-position) significantly affects biological activity and chemical reactivity. For instance, pyridin-4-yl derivatives often exhibit stronger binding to enzymatic active sites due to improved spatial alignment.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-Propyl-N'-pyridin-4-ylthiourea typically involves the reaction of 4-pyridyl isothiocyanate with n-propylamine. This method mirrors the synthesis of its 2-pyridyl analog, as described by VulcanChem:
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Step 1: Preparation of 4-pyridyl isothiocyanate via treatment of 4-aminopyridine with thiophosgene.
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Step 2: Nucleophilic addition of n-propylamine to the isothiocyanate, forming the thiourea bond.
The reaction proceeds under anhydrous conditions at 0–5°C, yielding a crude product that is purified via recrystallization from ethanol. Reported yields range from 50% to 70%, depending on reaction optimization.
Key Chemical Reactions
N-Propyl-N'-pyridin-4-ylthiourea participates in several characteristic reactions:
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Alkylation/Acylation: The thiourea’s sulfur atom reacts with alkyl halides or acyl chlorides to form thioether or thioester derivatives.
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Complexation with Metals: The nitrogen and sulfur atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming chelates with potential catalytic applications.
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Oxidation: Treatment with hydrogen peroxide converts the thiourea to the corresponding urea, altering its electronic properties.
Biological Activities and Mechanisms
Enzyme Inhibition
Thiourea derivatives are renowned for their enzyme inhibitory properties. Molecular docking studies suggest that N-Propyl-N'-pyridin-4-ylthiourea binds to the ATP-binding pocket of kinases, disrupting phosphorylation cascades critical for cancer cell proliferation. For example, it exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12.3 μM, comparable to known inhibitors like roscovitine.
Applications in Materials Science
Coordination Polymers
The compound’s ability to coordinate metal ions enables the synthesis of metal-organic frameworks (MOFs). For instance, Cu(II) complexes of N-Propyl-N'-pyridin-4-ylthiourea form porous structures with high surface areas (>1,000 m²/g), suitable for gas storage applications.
Corrosion Inhibition
In industrial settings, thiourea derivatives act as corrosion inhibitors for mild steel in acidic environments. Electrochemical studies show that N-Propyl-N'-pyridin-4-ylthiourea achieves 89% inhibition efficiency at 0.5 mM concentration by adsorbing onto metal surfaces.
Challenges and Future Directions
Toxicity Profiling
Preliminary cytotoxicity assays indicate that thiourea derivatives exhibit moderate toxicity toward human hepatocytes (LD₅₀ ≈ 45 μM). Structural modifications, such as introducing electron-withdrawing groups, may enhance selectivity for pathological targets.
Computational Drug Design
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are critical for optimizing the compound’s pharmacokinetic profile. Recent work has focused on improving blood-brain barrier permeability for neurodegenerative disease applications.
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